molecular formula C4H7NO2 B3056605 (S)-4-(hydroxymethyl)azetidin-2-one CAS No. 72776-07-9

(S)-4-(hydroxymethyl)azetidin-2-one

Cat. No.: B3056605
CAS No.: 72776-07-9
M. Wt: 101.1 g/mol
InChI Key: YTUSUDPOSFRAEO-VKHMYHEASA-N
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Description

(S)-4-(hydroxymethyl)azetidin-2-one is a chiral β-lactam compound, which is a four-membered cyclic amide. This compound is of significant interest due to its structural similarity to the core of many β-lactam antibiotics, such as penicillins and cephalosporins. The presence of the hydroxymethyl group at the 4-position adds to its chemical versatility and potential for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(hydroxymethyl)azetidin-2-one can be achieved through several methods. . This reaction is typically carried out under photochemical conditions, where ultraviolet light is used to initiate the cycloaddition process.

Another method involves the use of β-lactam synthon methodology, where the strained ring of the β-lactam is exploited to construct the azetidin-2-one skeleton . This approach often involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale photochemical reactors for the aza Paternò–Büchi reaction or continuous flow systems for the β-lactam synthon method. These methods ensure high yield and purity of the compound, which is essential for its application in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(hydroxymethyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the β-lactam ring can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

    Oxidation: 4-(carboxymethyl)azetidin-2-one.

    Reduction: 4-(aminomethyl)azetidin-2-one.

    Substitution: Various substituted azetidin-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-(hydroxymethyl)azetidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-(hydroxymethyl)azetidin-2-one involves its interaction with molecular targets such as enzymes. For instance, as a β-lactam compound, it can inhibit the activity of β-lactamase enzymes by forming a covalent bond with the active site serine residue, thereby preventing the hydrolysis of β-lactam antibiotics . This inhibition mechanism is crucial in overcoming antibiotic resistance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(hydroxymethyl)azetidin-2-one is unique due to its chiral nature and the presence of the hydroxymethyl group, which enhances its reactivity and potential for diverse chemical transformations

Properties

IUPAC Name

(4S)-4-(hydroxymethyl)azetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-2-3-1-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUSUDPOSFRAEO-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449926
Record name (4S)-4-(hydroxymethyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72776-07-9
Record name (4S)-4-(hydroxymethyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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